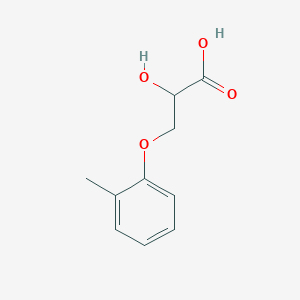

2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of hydroxyimino derivatives with zinc dust and formic acid . Another example is the synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, which includes steps like asymmetric hydrogenation and electrophilic amination . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves a condensation reaction followed by reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid has been analyzed using various spectroscopic techniques. For example, the structure of synthesized compounds has been confirmed by IR, 1H NMR, and MS . Additionally, quantum computational analysis has been used to optimize the structure of related compounds, providing detailed information on molecular geometry, bond lengths, bond angles, and atomic charges .

Chemical Reactions Analysis

The chemical reactivity of compounds with functionalities similar to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid has been explored through various reactions. For instance, 2-hydroxychromanones undergo ring closure and can exist in cis and trans isomers, which can interconvert and react in alkaline media . Moreover, the synthesis of derivatives and the investigation of their reactions with different nucleophiles have been reported, which can shed light on the potential reactivity of the hydroxy and phenoxy groups in 2-Hydroxy-3-(2-methylphenoxy)propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid can be inferred from their synthesis and molecular structure. For example, the solubility, melting point, and stability can be related to the presence of hydroxy and phenoxy groups. The biological activities of these compounds have been studied, showing effectiveness against various microbial pathogens . Additionally, molecular docking studies have been performed to understand the interaction of these compounds with biological targets .

Scientific Research Applications

Renewable Building Block for Material Science

2-Hydroxy-3-(2-methylphenoxy)propanoic acid, through its related compound phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol. This usage facilitates the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Anti-Inflammatory Properties

Studies have identified compounds structurally related to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid in the leaves of Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities on NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Environmental Analysis

A method utilizing 2-Hydroxy-3-(2-methylphenoxy)propanoic acid for determining phenoxy herbicides in water samples has been developed. This method demonstrates the compound's relevance in environmental analytical chemistry, specifically in the sensitive detection of herbicides in various water sources (Nuhu et al., 2012).

Chemical Stability Improvement

A derivative of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid has been synthesized to improve the chemical stability and liposolubility of danshensu, a bioactive compound. This research demonstrates the compound's potential in enhancing the stability of pharmaceuticals (Chen et al., 2016).

properties

IUPAC Name |

2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQODDDVRQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406816 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26114-38-5 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

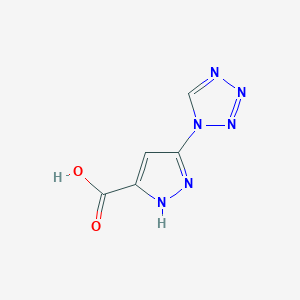

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)

![N-[3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B1309515.png)

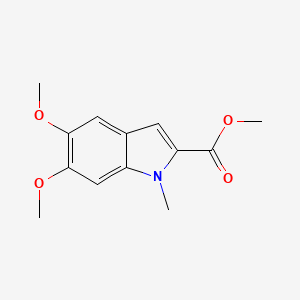

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

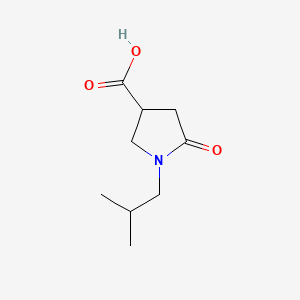

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)